molecular formula C10H8ClN3 B1354474 6-chloro-N-phenylpyrazin-2-amine CAS No. 642459-03-8

6-chloro-N-phenylpyrazin-2-amine

Cat. No. B1354474
M. Wt: 205.64 g/mol
InChI Key: IMACCNVRJOXLEO-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpyrazin-2-amine is a chemical compound with the empirical formula C10H8ClN3 . It has a molecular weight of 205.64 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 6-chloro-N-phenylpyrazin-2-amine is ClC1=CN=CC(NC2=CC=CC=C2)=N1 . The InChI is 1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-phenylpyrazin-2-amine include a molecular weight of 205.64 g/mol . The compound has the empirical formula C10H8ClN3 .

Scientific Research Applications

2. Antifungal Activity Pyridazine derivatives, which include 6-chloro-N-phenylpyrazin-2-amine, are known to possess a wide range of bioactivities. They are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents . Some of these derivatives have shown moderate to good antifungal activities .

3. Material-Specific Binding Peptides Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . While 6-chloro-N-phenylpyrazin-2-amine is not directly mentioned in this context, it’s possible that it could be used in the synthesis or modification of these peptides, given its chemical properties.

4. Antitumor Activity Pyrazolo[3,4-b]pyridin-6-one scaffold, a compound similar to 6-chloro-N-phenylpyrazin-2-amine, has shown anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It’s possible that 6-chloro-N-phenylpyrazin-2-amine could have similar properties, but further research would be needed to confirm this.

5. Bioactive Coatings Material-binding peptides (MBPs) have been used in the creation of bioactive coatings . These coatings can be used in a variety of applications, from medical devices to environmental sensors. While 6-chloro-N-phenylpyrazin-2-amine is not directly mentioned in this context, its chemical properties could potentially make it useful in the synthesis or modification of these coatings.

6. Microplastic Quantification MBPs have also been used in the quantification of microplastics . These tiny plastic particles pose a significant environmental threat, and being able to accurately measure their presence in various environments is crucial for understanding and mitigating their impact. Again, while 6-chloro-N-phenylpyrazin-2-amine is not directly mentioned, it could potentially be used in the development of these measurement techniques.

properties

IUPAC Name

6-chloro-N-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACCNVRJOXLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301053
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-phenylpyrazin-2-amine

CAS RN

642459-03-8
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642459-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloropyrazine (1 g, 62 mmol) and aniline (1.25 g, 13.4 mmol) in ethoxyethanol (20 mL) containing DIPEA (2.5 mL, 13.4 mmol) was heated at reflux for 3 days under N2. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc (50 mL) and washed successively with H2O (50 mL), 1M HCl (2×50 mL), H2O (50 mL) and brine (50 mL). After drying (Na2SO4) the solvent was removed under reduced pressure and the residue chromatographed eluting with EtOAc-hexane (20:80-50:50) to separate pure product from the lower fractions (230 mg, 17%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VC Kommuri, K Tadiparthi, L Pawar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… However, a low yield (62%) was observed with N-arylation of 6-chloro-N-phenylpyrazin-2-amine and 2-amino pyrimidine (Table 3). The reaction was progressed substantially well with …
Number of citations: 2 www.tandfonline.com
S Kashyap, J Sandler, U Peters, EJ Martinez… - Bioorganic & medicinal …, 2014 - Elsevier
… % ethyl acetate–dichloromethane) to afford 6-chloro-N-phenylpyrazin-2-amine (225.9 mg, 38% yield… Suzuki coupling using 6-chloro-N-phenylpyrazin-2-amine (47.7 mg, 0.232 mmol), 3-…
Number of citations: 15 www.sciencedirect.com

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